molecular formula C8H10BrNO B3101227 O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine CAS No. 1388053-92-6

O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine

Cat. No. B3101227
CAS RN: 1388053-92-6
M. Wt: 216.07 g/mol
InChI Key: YPUXTVARLYRKOI-UHFFFAOYSA-N
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Description

“O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine” is a chemical compound with the molecular formula C8H10BrNO . It is related to “O-[(4-Methylphenyl)methyl]hydroxylamine”, which has a molecular weight of 137.18 . The compound is used for research and development purposes .

Scientific Research Applications

Metabolic Pathways

O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine and its derivatives are studied for their metabolic pathways in biological systems. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites through gas chromatography-mass spectrometry, indicating complex metabolic pathways (Kanamori et al., 2002).

Analytical Methods

Research has been conducted on the analytical methods involving hydroxylamine and its derivatives. George et al. (2007) explored a spectrophotometric method for determining hydroxylamine and its derivatives in drug formulations, highlighting the importance of these compounds in analytical chemistry (George, Balasubramanian, & Nagaraja, 2007).

Chemical Reactions and Synthesis

The reactivity and synthesis involving O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine derivatives are a significant area of research. Potkin et al. (2007) studied the reactions of certain bromo and trichlorobut-en-1-ones with nucleophilic reagents like hydroxylamine, leading to various chemical compounds (Potkin, Petkevich, & Kurman, 2007).

Bond Dissociation Energies

Research by Bordwell and Liu (1996) on the equilibrium acidities and homolytic bond dissociation energies in derivatives of N-phenylhydroxylamine, including its bromo derivatives, contributes to our understanding of the thermodynamic properties of these compounds (Bordwell & Liu, 1996).

Electrophilic Amination and Bond Formation

Sabir et al. (2018) reviewed the usage of hydroxylamines derivatives, such as O-(diphenylphosphinyl)hydroxylamine, in electrophilic aminating agents. These reagents facilitate various bond-formation reactions and cyclizations in organic synthesis (Sabir, Kumar, & Jat, 2018).

Environmental and Biochemical Interactions

The interaction of hydroxylamines with environmental and biochemical systems is another area of focus. Wang et al. (2004) studied the stability of hydroxylamino- and amino-intermediates from the reduction of nitrotoluenes, providing insights into the environmental chemistry of these compounds (Wang, Zheng, & Hughes, 2004).

Potential Medical Applications

While directly related research on O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine in medical applications is limited, related hydroxylamine compounds have been studied. For example, Unverferth et al. (1998) synthesized various aminopyrroles and explored their anticonvulsant activity, demonstrating the potential medicinal applications of hydroxylamine derivatives (Unverferth et al., 1998).

properties

IUPAC Name

O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6-4-8(9)3-2-7(6)5-11-10/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUXTVARLYRKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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